3,4-Dibenzoylhexane-2,5-dione
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Overview
Description
3,4-Dibenzoylhexane-2,5-dione is an organic compound with the molecular formula C20H18O4. It is characterized by the presence of two benzoyl groups attached to a hexane-2,5-dione backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dibenzoylhexane-2,5-dione can be synthesized through several methods. One common approach involves the Claisen condensation reaction between benzoylacetone and benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:
C6H5CHO+CH3COCH2COC6H5NaOEtC6H5COCH2CH2COC6H5
The reaction conditions typically involve refluxing the reactants in ethanol for several hours, followed by acidification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibenzoylhexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzoylcarboxylic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated benzoyl derivatives.
Scientific Research Applications
3,4-Dibenzoylhexane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dibenzoylhexane-2,5-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s ability to undergo various chemical transformations also makes it a versatile intermediate in synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoylacetone: A precursor in the synthesis of 3,4-dibenzoylhexane-2,5-dione.
Dibenzoylmethane: Another diketone with similar structural features.
Hexane-2,5-dione: The backbone structure of the compound.
Uniqueness
This compound is unique due to the presence of two benzoyl groups, which impart distinct reactivity and properties compared to other diketones. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
51439-47-5 |
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Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3,4-dibenzoylhexane-2,5-dione |
InChI |
InChI=1S/C20H18O4/c1-13(21)17(19(23)15-9-5-3-6-10-15)18(14(2)22)20(24)16-11-7-4-8-12-16/h3-12,17-18H,1-2H3 |
InChI Key |
IIHNJBVVXUOWFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(C(=O)C)C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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